molecular formula C6H4ClNO3S B13958415 4-Methyl-5-nitrothiophene-3-carbonyl chloride CAS No. 97187-90-1

4-Methyl-5-nitrothiophene-3-carbonyl chloride

Cat. No.: B13958415
CAS No.: 97187-90-1
M. Wt: 205.62 g/mol
InChI Key: COPAYTISEOZXLA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophenecarbonyl chloride, 4-methyl-5-nitro- typically involves the chlorination of 3-thiophenecarboxylic acid derivatives. The reaction conditions often include the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction, but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Thiophenecarbonyl chloride, 4-methyl-5-nitro- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or other reducing agents such as tin(II) chloride (SnCl2).

    Oxidation Reactions: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of 3-thiophenecarbonyl derivatives with various substituents.

    Reduction: Formation of 3-thiophenecarbonyl chloride, 4-methyl-5-amino-.

    Oxidation: Formation of sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 3-Thiophenecarbonyl chloride, 4-methyl-5-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to antimicrobial or anticancer effects. The thiophene ring can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

  • 3-Thiophenecarbonyl chloride
  • 4-Methylthiophene-2-carbonyl chloride
  • 5-Nitrothiophene-2-carbonyl chloride

Comparison: 3-Thiophenecarbonyl chloride, 4-methyl-5-nitro- is unique due to the presence of both a nitro group and a methyl group on the thiophene ring.

Properties

CAS No.

97187-90-1

Molecular Formula

C6H4ClNO3S

Molecular Weight

205.62 g/mol

IUPAC Name

4-methyl-5-nitrothiophene-3-carbonyl chloride

InChI

InChI=1S/C6H4ClNO3S/c1-3-4(5(7)9)2-12-6(3)8(10)11/h2H,1H3

InChI Key

COPAYTISEOZXLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1C(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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